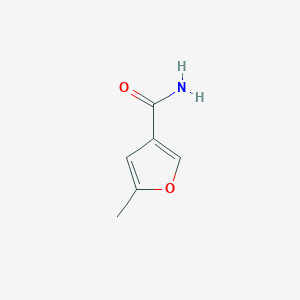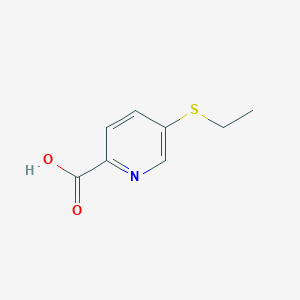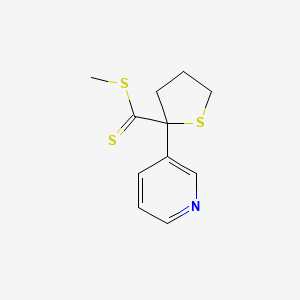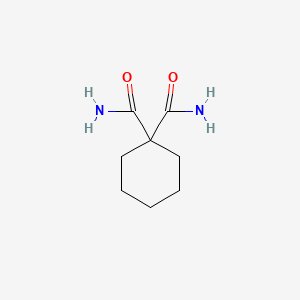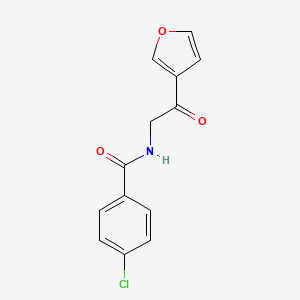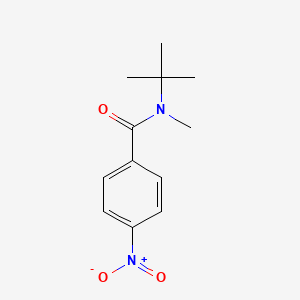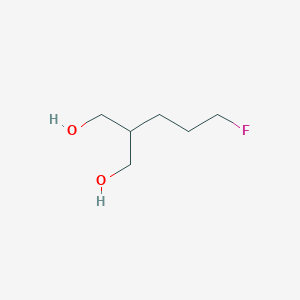
3,6-Dichloro-1,2-xylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-1,2-xylene is an aromatic compound with the molecular formula C₈H₈Cl₂. It is a derivative of benzene, where two chlorine atoms and two methyl groups are substituted at the 1,4 and 2,3 positions, respectively. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Dichloro-1,2-xylene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with chlorine and methyl groups.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloro-1,2-xylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, resulting in the formation of dimethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like chlorine gas (Cl₂) and aluminum chloride (AlCl₃) are used for chlorination reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dimethylbenzene.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3,6-Dichloro-1,2-xylene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-1,2-xylene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s chlorine and methyl groups influence its reactivity and interaction with other molecules. The pathways involved include the formation of benzenonium intermediates and subsequent substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichloro-2,5-dimethylbenzene: Similar structure but with different positions of chlorine and methyl groups.
1,3-Dichloro-2,4-dimethylbenzene: Another isomer with different substitution patterns.
1,2-Dichloro-3,5-dimethylbenzene: Different arrangement of substituents on the benzene ring.
Uniqueness
3,6-Dichloro-1,2-xylene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The positions of the chlorine and methyl groups affect the compound’s physical and chemical properties, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C8H8Cl2 |
|---|---|
Peso molecular |
175.05 g/mol |
Nombre IUPAC |
1,4-dichloro-2,3-dimethylbenzene |
InChI |
InChI=1S/C8H8Cl2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 |
Clave InChI |
ZTGQBARLNHQDKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


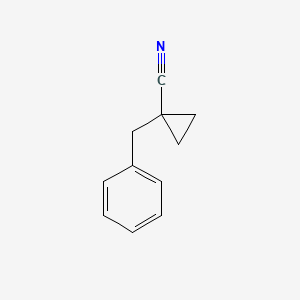
![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B8652465.png)
